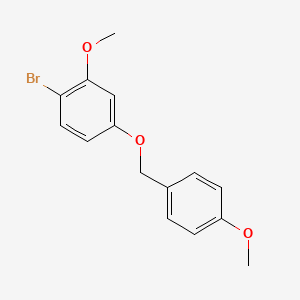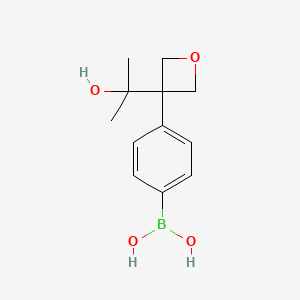
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxetane ring and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid typically involves the formation of the oxetane ring followed by the introduction of the boronic acid group. One common method involves the reaction of a phenylboronic acid derivative with an oxetane precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxetane ring and the subsequent attachment of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce biaryl compounds, while oxidation reactions can yield boronic esters or acids.
Aplicaciones Científicas De Investigación
(4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The oxetane ring can also contribute to the compound’s reactivity and stability, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the oxetane and hydroxypropan-2-yl groups.
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid: Similar structure but without the oxetane ring.
(4-(Oxetan-3-yl)phenyl)boronic acid: Similar structure but without the hydroxypropan-2-yl group.
Uniqueness
The uniqueness of (4-(3-(2-Hydroxypropan-2-yl)oxetan-3-yl)phenyl)boronic acid lies in its combination of the boronic acid group, oxetane ring, and hydroxypropan-2-yl group. This combination imparts unique reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H17BO4 |
|---|---|
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
[4-[3-(2-hydroxypropan-2-yl)oxetan-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO4/c1-11(2,14)12(7-17-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,14-16H,7-8H2,1-2H3 |
Clave InChI |
KTYOFACQYSQNRJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2(COC2)C(C)(C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
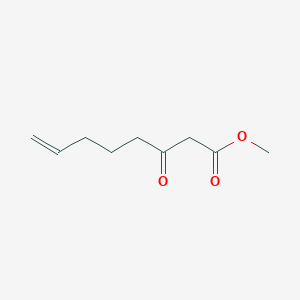
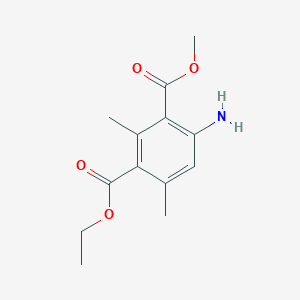

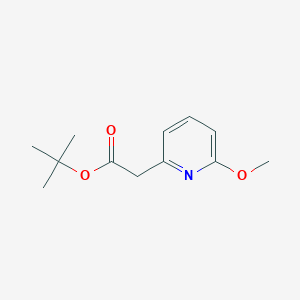
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
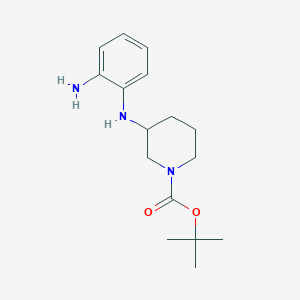
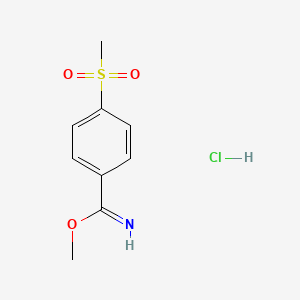

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)
